N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide
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Overview
Description
“N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide” is a chemical compound with the linear formula C15H11N3O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .Molecular Structure Analysis
The molecular structure of “N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide” is represented by the linear formula C15H11N3O3S . The molecular weight of this compound is 313.337 .Chemical Reactions Analysis
Benzothiazole derivatives, including “N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide”, can be synthesized from 2-aminothiophenol and aryl aldehydes in air/DMSO oxidant system . This process is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides desired products in good to excellent yields .Scientific Research Applications
- Thiazoles have been studied for their antimicrobial properties. While specific data on this compound may be limited, related thiazole derivatives have shown activity against bacteria, fungi, and viruses .
- Thiazoles have been associated with antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells .
- The presence of thiazolidinone rings has been linked to anti-inflammatory and analgesic activity. Although specific data on this compound are scarce, exploring its potential in these areas could be worthwhile .
Antimicrobial Activity
Antitumor and Cytotoxic Activity
Anti-Inflammatory and Analgesic Properties
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-15-9-8-11-4-1-2-7-14(11)16(15)25-18/h1-10H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQYVSAMOUPTAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-nitrobenzamide |
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